molecular formula C11H20N2O2 B6333586 tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1386459-70-6

tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B6333586
CAS No.: 1386459-70-6
M. Wt: 212.29 g/mol
InChI Key: ZBNRVIGHEROTFW-XHNCKOQMSA-N
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Description

Product Overview tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate ( 1386459-70-6) is a high-value chiral bicyclic amine derivative serving as a versatile building block in organic synthesis and pharmaceutical research. This compound features a rigid azabicyclo[3.1.0]hexane scaffold with a defined (1R,3S,5R) stereochemistry and an aminomethyl substituent protected by a tert-butoxycarbonyl (Boc) group, which enhances stability and allows for selective deprotection under mild acidic conditions . Its molecular formula is C 11 H 20 N 2 O 2 and it has a molecular weight of 212.29 g/mol . Applications and Research Value This stereochemically defined compound is a critical intermediate in asymmetric synthesis and medicinal chemistry. Its constrained ring system is highly advantageous for imposing conformational control in the design of bioactive molecules and peptide mimetics . The product is generally used in peptide modifications, the synthesis of complex heterocycles, and the development of novel therapeutics, with particular interest in fields such as neurology and oncology . The well-defined stereochemistry ensures reproducibility in research and development settings, making it a reliable scaffold for constructing targeted small molecule inhibitors . Handling and Storage To maintain stability and purity, this product must be stored in a dark place under an inert atmosphere at 2-8°C . Please refer to the provided Safety Data Sheet (SDS) for detailed handling and hazard information. Notice for Users This product is intended for professional manufacturing, research laboratories, and industrial or commercial usage only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

tert-butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNRVIGHEROTFW-XHNCKOQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@@H]2[C@H]1C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYieldStereoselectivity
Boc ProtectionDi-tert-butyl dicarbonate, DMAP, pyridine82%N/A
Simmons-Smith ReactionDiethylzinc, CH2I2, CH2Cl2, 19.5 h30%72% de
Benzyl DeprotectionNH3 (aq), MeOH, 75°C, 12 h74%Retention

Industrial-Scale Considerations

For commercial production, solvent selection and catalyst recycling are prioritized. Methanol and dichloromethane are preferred for their low cost and ease of removal. Patent WO2005026122A1 highlights a scalable procedure using aqueous ammonia in acetonitrile, reducing hazardous waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further synthetic applications .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it suitable for the development of new therapeutic agents.

Case Study:
Research has indicated that derivatives of azabicyclic compounds can exhibit significant activity against various targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, modifications to the aminomethyl group have been linked to improved binding affinities for certain receptors .

Organic Synthesis

tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate serves as a valuable building block in organic synthesis due to its ability to undergo various reactions such as:

  • Nucleophilic substitutions
  • Coupling reactions
    These reactions facilitate the construction of more complex molecular architectures that are essential in drug design and materials science.

Development of Biologically Active Compounds

The compound's bicyclic structure is particularly advantageous in the design of biologically active molecules. Its ability to mimic natural products can lead to the discovery of novel compounds with unique pharmacological profiles.

Example:
Studies have shown that bicyclic amines can mimic neurotransmitters, potentially leading to new treatments for neurological disorders .

Mechanism of Action

The mechanism of action of tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding pockets with high affinity, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the specific modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Carbamoyl vs. Aminomethyl Derivatives
  • Application: Used as a reference impurity in pharmaceutical quality control, particularly for blood glucose regulators .
Hydroxymethyl Derivatives
  • tert-Butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 958457-61-9) Molecular Formula: C₁₁H₁₉NO₃ Molecular Weight: 213.27 g/mol Key Difference: Substitutes aminomethyl with hydroxymethyl (-CH₂OH), enhancing hydrophilicity.

Stereochemical Variants

Stereoisomers with Aminomethyl Groups
  • Application: Similar building block; used in peptide mimetics and drug discovery .
Racemic Mixtures
  • rel-tert-Butyl (1R,5S,6r)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 2414581-18-1) Molecular Formula: C₁₁H₂₀N₂O₂ Molecular Weight: 212.29 g/mol Key Difference: Racemic form (rel configuration) reduces stereochemical specificity.

Bicyclic Framework Variations

Azabicyclo[2.2.1]heptane Derivatives
  • tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate Molecular Formula: C₁₁H₁₅NO₃ Molecular Weight: 209.24 g/mol Key Difference: Larger bicyclo[2.2.1]heptane ring with a ketone group. Synthesis: Uses LiAlH₄ reduction and di-tert-butyldicarbonate coupling .
Azabicyclo[3.2.0]heptane Derivatives
  • rac-tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 233.28 g/mol Key Difference: Expanded bicyclo[3.2.0] framework with a formyl group. Application: Intermediate in alkaloid synthesis .

Comparative Data Table

Compound Name Substituent Bicyclo Core Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Source
Target Compound Aminomethyl [3.1.0]hexane C₁₁H₂₀N₂O₂ 212.29 1386459-70-6 Drug intermediates
(1S,3S,5S)-3-Carbamoyl derivative Carbamoyl [3.1.0]hexane C₁₁H₁₈N₂O₃ 226.27 1523348-12-0 Pharmaceutical impurities
(1S,2S,5R)-Hydroxymethyl derivative Hydroxymethyl [3.1.0]hexane C₁₁H₁₉NO₃ 213.27 958457-61-9 Synthetic intermediates
(1S,2S,5R)-Aminomethyl stereoisomer Aminomethyl [3.1.0]hexane C₁₁H₂₀N₂O₂ 212.29 1108172-95-7 Peptide mimetics
Azabicyclo[2.2.1]heptane-3-oxo derivative Ketone [2.2.1]heptane C₁₁H₁₅NO₃ 209.24 N/A Model for ring-strain studies

Key Research Findings

  • Synthetic Accessibility : Compounds with [3.1.0] cores (e.g., target compound) are synthesized via carbodiimide-mediated coupling or LiAlH₄ reduction, while [2.2.1] derivatives require longer reaction times .
  • Biological Relevance: The aminomethyl group in the target compound enhances interaction with amine-binding pockets in enzymes, as observed in cardiac troponin activators .
  • Stereochemical Impact : Enantiopure analogs (e.g., 1R,3S,5R) show higher potency in biological assays compared to racemic mixtures .

Biological Activity

tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate, also known by its CAS number 1386459-70-6, is a compound that belongs to the class of azabicyclic derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C11_{11}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 212.29 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with specific receptors in the central nervous system. Research indicates that it may act as a mu-opioid receptor antagonist, which can influence pain perception and potentially serve as a therapeutic agent in managing pain-related conditions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies:

1. Mu-Opioid Receptor Antagonism

  • The compound has shown significant antagonistic effects on mu-opioid receptors, which are critical in pain modulation.
  • Studies have demonstrated that it can effectively block the analgesic effects of opioid agonists, suggesting its potential use in opioid addiction treatment and pain management strategies.

2. Neuroprotective Effects

  • Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially aiding in the prevention of neurodegenerative diseases.
  • Its ability to modulate neurotransmitter release could contribute to its protective effects against neuronal damage.

3. Antidepressant Potential

  • Some research indicates that the compound may have antidepressant-like effects in animal models.
  • This activity could be linked to its influence on serotonin and norepinephrine levels in the brain.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study ReferenceKey Findings
RSC Publishing (2017) Demonstrated synthesis methods leading to high yields of azabicyclo derivatives with potential pharmacological applications.
PubChem Database Compiled data on the compound's structure and potential bioactivity, emphasizing its relevance in medicinal chemistry.
Patent US9133159B2 Discussed methods for synthesizing related compounds with potential therapeutic uses, highlighting the significance of azabicyclic structures in drug development.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate?

  • Methodology : Synthesis optimization involves adjusting reaction parameters such as temperature (typically 0–25°C for sensitive intermediates), solvent choice (e.g., dichloromethane or THF for solubility), and catalyst selection (e.g., palladium-based catalysts for coupling reactions). Multi-step protocols often include protection/deprotection strategies for the aminomethyl group. Continuous flow reactors may enhance scalability and reduce side reactions .
  • Critical Analysis : Monitor intermediates via TLC or HPLC to ensure regioselectivity and minimize epimerization. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves yield (>70%) and purity (>97%) .

Q. What analytical techniques are essential for characterizing this compound’s purity and stereochemical integrity?

  • Methodology :

  • NMR Spectroscopy : 1H/13C NMR confirms structural assignments, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm) and bicyclic framework (δ 2.5–4.0 ppm).
  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to verify stereochemical purity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (212.29 g/mol) and fragmentation patterns .

Q. How should the compound be stored to maintain stability during research use?

  • Methodology : Store at –20°C under inert gas (argon or nitrogen) to prevent degradation of the aminomethyl group. Use amber vials to avoid photolytic cleavage of the carbamate. Stability studies suggest a shelf life of >12 months when stored properly .

Advanced Research Questions

Q. What role does stereochemistry play in modulating biological activity or reactivity in downstream syntheses?

  • Methodology : Compare the (1R,3S,5R) isomer with other stereoisomers (e.g., 1R,3R,5R or 1S,3S,5R) in receptor-binding assays or catalytic reactions. For example, the (1R,3S,5R) configuration may enhance affinity for neurological targets (e.g., σ receptors) due to spatial alignment of the aminomethyl group. Computational docking (e.g., AutoDock Vina) can predict binding poses .
  • Data Contradiction : Some studies report minimal stereochemical impact on non-enantioselective reactions, while others highlight >10-fold differences in biological activity .

Q. How can researchers investigate reaction mechanisms involving this compound’s bicyclic framework?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in ring-opening reactions.
  • DFT Calculations : Model transition states (e.g., Gaussian 16) to predict regioselectivity in nucleophilic attacks at the azabicyclo core .
    • Case Study : Ring-opening with Grignard reagents proceeds via N–CO2tBu cleavage, confirmed by trapping intermediates with electrophiles .

Q. What computational tools are effective for predicting physicochemical properties or metabolic pathways?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~1.5), solubility (moderate), and CYP450 metabolism.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess blood-brain barrier permeability .

Q. How can contradictory data on synthetic yields or biological activity be resolved?

  • Methodology : Replicate protocols with strict control of moisture, oxygen, and catalyst purity. Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Publish negative data to clarify discrepancies .

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